molecular formula C15H20N2O2 B2930025 N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide CAS No. 852137-10-1

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide

Cat. No.: B2930025
CAS No.: 852137-10-1
M. Wt: 260.337
InChI Key: CURVOFSFHVUVRP-UHFFFAOYSA-N
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Description

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide is a synthetic indole derivative offered for research purposes. Indole-based scaffolds are recognized as privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to interact with diverse biological targets . This compound is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Potential Research Applications and Value The core indole structure is a key pharmacophore in several FDA-approved anticancer agents, including sunitinib and panobinostat . Research into indole-acetamide hybrids has demonstrated their significant potential in oncology, particularly as inhibitors of tubulin polymerization—a key mechanism for disrupting cell division in cancer cells. Compounds with structural similarities have shown potent antiproliferative activities against various human cancer cell lines, such as HeLa, MCF-7, and HT-29 . The 1,2-dimethyl substitution on the indole ring may influence the compound's binding affinity and metabolic stability, making it a valuable scaffold for investigating new anticancer therapeutics . Beyond oncology, indole-acetamide derivatives have also displayed promising antimicrobial properties. Synthesized analogues have exhibited significant activity against a range of Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa , as well as fungal strains like Candida albicans . The acetamide moiety is a common feature in molecules with diverse biological activities, and its modification, such as with the 2-ethoxyacetamide chain in this compound, can be explored to optimize pharmacological properties and target engagement . Researchers can utilize this compound to explore structure-activity relationships (SAR) in the design of novel tubulin inhibitors or antimicrobial agents . Its well-defined structure provides a core template for further chemical modification and biological evaluation.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-4-19-10-15(18)16-9-12-5-6-14-13(8-12)7-11(2)17(14)3/h5-8H,4,9-10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURVOFSFHVUVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC2=C(C=C1)N(C(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide typically involves the reaction of 1,2-dimethylindole with ethoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide

  • Core Structure : Indole with substitutions at N1 (ethyl), C5 (methoxy), and C3 (2-oxoacetamide).
  • Key Differences : Unlike the target compound, this analog features an ethyl group at N1 and a methoxy group at C3. The 2-oxoacetamide group at C3 introduces a ketone, which may increase polarity compared to the ethoxyacetamide chain in the target compound.
  • Biological Activity : Demonstrates anti-cancer and anti-viral properties, suggesting that indole derivatives with C3/C5 substitutions are viable for therapeutic development.

Heterocyclic Variants: Benzimidazole Derivatives

N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline (B1)

  • Core Structure : Benzimidazole with a methyl-linked 4-methoxyaniline group.
  • The 4-methoxyaniline substituent introduces a polar aromatic system, contrasting with the aliphatic ethoxy group in the target compound.

Physicochemical and Pharmacokinetic Properties

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

  • Molecular Weight : 218.0692 (computed).
  • Polar Surface Area (PSA) : 66.48 Ų, indicating moderate solubility.
  • Structural Contrasts : The isoindole core with a 1,3-dioxo group creates a rigid, electron-deficient system compared to the electron-rich indole in the target compound. This difference may influence binding to hydrophobic vs. polar biological targets.

N-[(1,3-Thiazol-5-yl)methyl]acetamide

  • Core Structure : Thiazole ring linked to acetamide.
  • However, the smaller ring size (5-membered vs. 6-membered indole) may reduce steric compatibility with certain enzymes or receptors.

Data Table: Comparative Analysis of Structural and Physicochemical Features

Compound Name Core Structure Substituents Molecular Weight (g/mol) PSA (Ų) Key Biological Activities
Target Compound Indole N1,C2-dimethyl; C5-CH2-ethoxyacetamide ~290 (estimated) ~60 (estimated) Inferred anti-inflammatory, anti-cancer*
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide Indole N1-ethyl; C5-methoxy; C3-2-oxoacetamide 318 (estimated) ~80 Anti-cancer, anti-virus
N-(2-Methyl-1,3-dioxo-isoindol-5-yl)acetamide Isoindole N2-methyl; 1,3-dioxo 218.07 66.48 Not reported
B1 Benzimidazole C2-CH2-4-methoxyaniline ~270 (estimated) ~75 Not reported

*Inferred based on structural similarity to indole derivatives in .

Research Findings and Implications

Substituent Effects :

  • The 1,2-dimethyl groups on the indole core may confer greater metabolic stability than ethyl or methoxy substituents by sterically hindering oxidative enzymes .
  • The ethoxy chain in the target compound likely enhances lipophilicity (clogP ~2.5 estimated) compared to methoxy (clogP ~1.0) or carbonyl groups, improving blood-brain barrier penetration.

Heterocycle Impact :

  • Indole derivatives generally exhibit stronger π-π stacking interactions with biological targets than benzimidazoles or thiazoles due to their planar aromaticity .
  • Isoindole derivatives (e.g., ) with electron-withdrawing groups may target enzymes like cyclooxygenase-2 (COX-2) more selectively.

Gaps and Contradictions: No direct evidence exists for the target compound’s synthesis or bioactivity; most data are extrapolated from analogs.

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